molecular formula C18H20N4O7S2 B10884982 N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B10884982
M. Wt: 468.5 g/mol
InChI Key: WZHVAVBGYXKKOW-UHFFFAOYSA-N
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Description

N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C14H12N2O5S. It is characterized by the presence of nitrophenyl and sulfonyl groups attached to a piperazine ring, which is further connected to an acetamide moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-nitrophenylsulfonyl chloride with piperazine to form 4-[(4-nitrophenyl)sulfonyl]piperazine. This intermediate is then reacted with 4-aminophenylsulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can result in various sulfonamide derivatives .

Scientific Research Applications

N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups are key functional groups that enable the compound to bind to enzymes and other proteins, potentially inhibiting their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and sulfonyl groups, along with the piperazine ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H20N4O7S2

Molecular Weight

468.5 g/mol

IUPAC Name

N-[4-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C18H20N4O7S2/c1-14(23)19-15-2-6-17(7-3-15)30(26,27)20-10-12-21(13-11-20)31(28,29)18-8-4-16(5-9-18)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)

InChI Key

WZHVAVBGYXKKOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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